Metalaxyl-M

Fungicide Efficacy Phytophthora drechsleri Chiral Activity

Research & procurement of racemic metalaxyl often lead to inconsistent bioactivity and unpredictable degradation due to 50% inactive S-enantiomer content. Metalaxyl-M (CAS 70630-17-0), the chirally enriched (>97% R-enantiomer) mefenoxam, eliminates this variability: • Achieves equivalent efficacy at half the field application rate of racemic metalaxyl, reducing environmental load. • Provides predictable, simplified environmental fate for degradation and mobility studies. • Supplied with comprehensive CoA documentation, ensuring batch-to-batch consistency for seed treatment and Oomycete control research.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 70630-17-0
Cat. No. B166274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalaxyl-M
CAS70630-17-0
SynonymsMetalaxyl-M, R-Metalaxyl, Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
InChIInChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
InChIKeyZQEIXNIJLIKNTD-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metalaxyl-M: Enantiopure Phenylamide Fungicide


Metalaxyl-M, also referred to as mefenoxam, is the biologically active R-enantiomer of the racemic fungicide metalaxyl [1]. It is a systemic phenylamide fungicide used globally for the control of Oomycete pathogens such as Phytophthora and Pythium species [2]. Unlike its racemic predecessor, metalaxyl-M is a chirally enriched product consisting of a minimum of 97% of the active R-enantiomer, which provides the basis for its distinct and quantifiable performance advantages [1].

Enantiopure R-enantiomer (≥97%), chiral control standard
Systemic Oomycete control research (Phytophthora, Pythium)
Avoids inactive S-enantiomer interference in bioassays

Metalaxyl-M: Generic Substitution Limitations


The transition from racemic metalaxyl to the enantiopure metalaxyl-M represents a classic 'chiral switch' [1]. While racemic metalaxyl is a 1:1 mixture of active R- and inactive S-enantiomers, metalaxyl-M is a highly enriched form of the active component [REFS-1, REFS-2]. This difference in composition leads to stark differences in biological activity, required application rates, and environmental fate. In bioassays, the R-enantiomer is the sole source of fungicidal activity [2]. Therefore, using the racemic mixture introduces an equal amount of an inactive compound (the S-enantiomer) into the environment without any contribution to disease control, while also altering the degradation kinetics in soil and plants [3]. A direct substitution or comparison based on total active ingredient mass is scientifically invalid and can lead to underdosing or ineffective disease management.

Racemic metalaxyl contains 50% inactive S-enantiomer, diluting active ingredient per mass.
Inactive S-enantiomer may alter soil degradation kinetics and residue enantiomeric profile.
Mass-based substitution may lead to underdosing and compromised disease control outcomes.

Metalaxyl-M: Quantitative Differentiation


Enhanced Fungicidal Potency Against Phytophthora

In a direct head-to-head comparison, metalaxyl-M (R-enantiomer) exhibits significantly higher intrinsic activity against Phytophthora drechsleri compared to racemic metalaxyl. The EC50 value, a measure of potency, is substantially lower for metalaxyl-M [1].

Potency (EC50)
Head-to-head
3.3× lower EC50
Supports enantiomer-specific activity comparison
In vitro mycelial growth, P. drechsleri; EC50 0.129 vs 0.427 µg/mL
Fungicide Efficacy Phytophthora drechsleri Chiral Activity

Dose Efficiency for Disease Control

The higher intrinsic activity of metalaxyl-M allows for a significant reduction in field application rates. The compound was specifically developed to provide the same level of disease control as racemic metalaxyl but at half the dose [REFS-1, REFS-2]. This is a key driver for its adoption as a replacement for racemic metalaxyl [1].

Dose Efficiency
Class-level
~50% lower field rate
Context-dependent; based on R-enantiomer activity inference
Product development strategy; verify under local conditions
Field Application Rate Dose Reduction Sustainability

Enantioselective Soil Degradation Profile

The degradation of racemic metalaxyl in soil is enantioselective. The fungicidally active R-enantiomer degrades faster than the inactive S-enantiomer, leading to residues enriched with the inactive form [1]. In contrast, when the enantiopure metalaxyl-M (R-enantiomer) is applied, this differential enrichment does not occur. Furthermore, studies confirm no interconversion (racemization) of R- to S-enantiomer in soil [REFS-1, REFS-2].

Soil Residue Profile
Head-to-head
No inactive S-enantiomer accumulation
Simplifies residue analysis for environmental fate studies
Enantioselective GC-MS; no racemization observed
Environmental Fate Enantioselective Degradation Soil Persistence

Metalaxyl-M: Application Scenarios


Seed Treatment for Oomycete Control

Leveraging its lower EC50 and dose efficiency [1], metalaxyl-M is the preferred active ingredient for seed treatment formulations targeting soil-borne Pythium and Phytophthora damping-off. Its high potency allows for effective protection at lower loading rates per seed, which is critical for minimizing phytotoxicity and maximizing cost-effectiveness in high-volume seed treatment operations [1].

Sustainable Crop Protection Programs

The demonstrated 50% reduction in field application rate compared to racemic metalaxyl [1] makes metalaxyl-M a strategic choice for developing sustainable or reduced-risk fungicide programs. This aligns with global regulatory trends and consumer demand for lower-pesticide-input agriculture, providing a verifiable data point for environmental impact assessments [2].

Environmental Fate Studies and Risk Assessment

For research requiring a simplified and predictable environmental fate profile, metalaxyl-M is a superior alternative to racemic metalaxyl. Unlike the racemate, which exhibits enantioselective degradation and accumulation of an inactive isomer in soil [1], the enantiopure compound offers a less complex analyte for degradation and mobility studies [REFS-1, REFS-2]. This is particularly valuable in academic and regulatory laboratory settings.

Application
Selection Property
Validation Focus
Seed treatment research (Oomycete damping-off)
Enantiopure R-enantiomer potency
Dose-response, phytotoxicity endpoints
Reduced-rate fungicide program studies
Dose efficiency from chiral switch
Field rate verification, environmental impact assessment
Environmental fate research (soil degradation)
Predictable enantiomer profile, no racemization
Residue enantiomeric composition, degradation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metalaxyl-M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.